2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine
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Overview
Description
2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromophenyl substituent at the 2-position and a methyl group at the 8-position
Mechanism of Action
Target of Action
The primary targets of 2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine are currently unknown
Mode of Action
It is known that imidazo[1,2-a]pyridines, a class of compounds to which it belongs, often interact with their targets by forming hydrogen bonds and aromatic interactions .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isocyanide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols can be used.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents might include sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura couplings.
Major Products: The major products of these reactions would depend on the specific reagents and conditions used. For example, a Suzuki-Miyaura coupling might yield a biaryl compound.
Scientific Research Applications
2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Comparison with Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine
- 2-(4-Bromophenyl)imidazo[1,2-a]pyridine
- 8-Methylimidazo[1,2-a]pyridine
Comparison: 2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine is unique due to the specific positioning of the bromophenyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different electronic properties and binding affinities, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-(3-bromophenyl)-8-methylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c1-10-4-3-7-17-9-13(16-14(10)17)11-5-2-6-12(15)8-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZCTBFIKVNRFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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